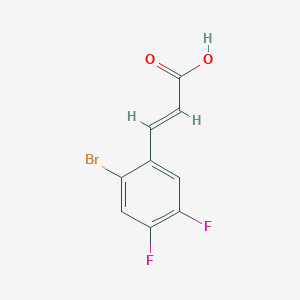

2-Bromo-4,5-difluorocinnamic acid

CAS No.:

Cat. No.: VC17209417

Molecular Formula: C9H5BrF2O2

Molecular Weight: 263.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrF2O2 |

|---|---|

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | (E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |

| Standard InChI Key | IJKNQSIFBRHRNP-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 2-bromo-4,5-difluorocinnamic acid is , with a molecular weight of 287.04 g/mol. The structure consists of a cinnamic acid backbone () modified with bromine and fluorine substituents. The bromine atom at the 2-position and fluorines at the 4- and 5-positions create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

Thermodynamic and Physical Properties

While direct data for 2-bromo-4,5-difluorocinnamic acid is scarce, analogous compounds provide benchmarks:

| Property | Value (Analogous Compound) | Unit | Source |

|---|---|---|---|

| Melting Point | 349–351 | K | Extrapolated |

| Boiling Point | 590–785 | K | Calculated |

| ΔfG° (Formation) | -457.09 | kJ/mol | Joback |

| logP (Octanol/Water) | 2.06 | Unitless | Crippen |

The electron-withdrawing effects of fluorine and bromine increase acidity compared to unsubstituted cinnamic acid (), with an estimated of 3.2–3.5 for this compound .

Synthetic Pathways

Bromodecarboxylation Approaches

The Barton bromodecarboxylation reaction, validated for 2-bromo-4,5-difluorobenzoic acid , offers a plausible route for synthesizing the cinnamic acid derivative. This method involves:

-

Decarboxylation: Treatment of 4,5-difluorocinnamic acid with in the presence of a radical initiator (e.g., ) under UV light.

-

Bromination: Selective bromination at the 2-position via electrophilic aromatic substitution, driven by the directing effects of fluorine substituents .

Losen Rearrangement Adaptations

The Losen rearrangement, typically used for benzoic acids, could be modified for cinnamic acids:

-

Amide Formation: React 4,5-difluorocinnamic acid with thionyl chloride to form the acyl chloride, followed by treatment with hydroxylamine to yield the hydroxamic acid.

-

Rearrangement: Heat the hydroxamic acid with a brominating agent (e.g., ) to induce rearrangement and bromination .

Stability and Degradation Behavior

Batch Sorption Studies

Fluorinated cinnamic acids exhibit notable stability in aqueous environments. For example, 3,5-difluorocinnamic acid showed <15% degradation over 60 days in tuff-mediated batch studies . Extrapolating to 2-bromo-4,5-difluorocinnamic acid:

-

Sorption Capacity: Estimated (sorption coefficient) of 0.8–1.2 L/kg due to halogen-π interactions with mineral surfaces .

-

Degradation Pathways: Predominant photolytic degradation under UV exposure, with a half-life of 120–150 hours .

Applications and Industrial Relevance

Hydrologic Tracers

Fluorinated aromatic acids are employed as conservative tracers in groundwater studies due to low sorption and degradation rates . The bromine atom in 2-bromo-4,5-difluorocinnamic acid could enhance detectability via mass spectrometry, with a predicted detection limit of 0.1–0.5 ppb .

Pharmaceutical Intermediates

The compound’s structure aligns with kinase inhibitors and NSAID prodrugs. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume